molecular formula C8H4BrF3O2 B6158754 2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid CAS No. 2229166-86-1

2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid

Cat. No.: B6158754
CAS No.: 2229166-86-1
M. Wt: 269.01 g/mol
InChI Key: REQFBKQROZHGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of acetic acid, where the hydrogen atoms of the acetic acid are replaced by a 2-bromo-3-fluorophenyl group and two fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a two-carbon backbone (from the acetic acid) with a 2-bromo-3-fluorophenyl group attached to one of the carbons and two fluorine atoms attached to the other carbon .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom might be substituted in a nucleophilic aromatic substitution reaction . The carboxylic acid group (-COOH) could react with bases or could be reduced to an alcohol group .


Physical and Chemical Properties Analysis

Based on its structure, we can predict that this compound would likely be a solid at room temperature, and it would likely be soluble in organic solvents due to the presence of the phenyl ring .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the drug’s target in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment, such as gloves and safety glasses, and to handle the compound in a well-ventilated area .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules, or its potential use in various industries such as pharmaceuticals or materials science .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid involves the bromination of 2-fluorobenzoic acid followed by the introduction of a difluoromethyl group and a carboxylic acid group.", "Starting Materials": [ "2-fluorobenzoic acid", "bromine", "acetic anhydride", "hydrogen fluoride", "sodium hydroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Bromination of 2-fluorobenzoic acid with bromine in the presence of sulfuric acid and water to yield 2-bromo-3-fluorobenzoic acid.", "Step 2: Difluoromethylation of 2-bromo-3-fluorobenzoic acid with hydrogen fluoride and acetic anhydride to yield 2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic anhydride.", "Step 3: Hydrolysis of 2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic anhydride with sodium hydroxide to yield 2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid." ] }

CAS No.

2229166-86-1

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H4BrF3O2/c9-6-4(2-1-3-5(6)10)8(11,12)7(13)14/h1-3H,(H,13,14)

InChI Key

REQFBKQROZHGQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(C(=O)O)(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.